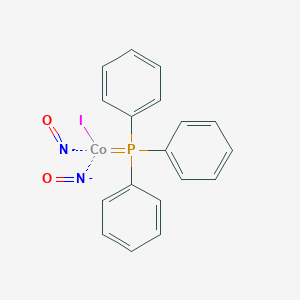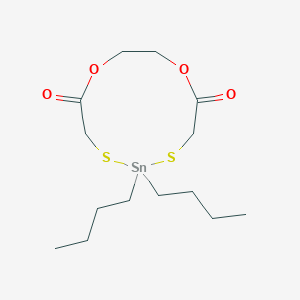
8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione is a complex organotin compound It is characterized by the presence of both oxygen and sulfur atoms in its cyclic structure, along with a tin atom
Vorbereitungsmethoden
The synthesis of 8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione typically involves the reaction of dibutyltin oxide with a dithiol and a diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different organotin species.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Wirkmechanismus
The mechanism of action of 8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione involves its interaction with various molecular targets. The tin atom can coordinate with different ligands, affecting the compound’s reactivity and stability. The oxygen and sulfur atoms in the ring structure also play a crucial role in its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dioctyl-: This compound has longer alkyl chains, which can affect its solubility and reactivity.
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dimethyl-:
Eigenschaften
CAS-Nummer |
13468-00-3 |
|---|---|
Molekularformel |
C14H26O4S2Sn |
Molekulargewicht |
441.2 g/mol |
IUPAC-Name |
5,5-dibutyl-1,9-dioxa-4,6-dithia-5-stannacycloundecane-2,8-dione |
InChI |
InChI=1S/C6H10O4S2.2C4H9.Sn/c7-5(3-11)9-1-2-10-6(8)4-12;2*1-3-4-2;/h11-12H,1-4H2;2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI-Schlüssel |
OQPYRRNNMIEEPM-UHFFFAOYSA-L |
SMILES |
CCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)CCCC |
Kanonische SMILES |
CCCC[Sn+2]CCCC.C(COC(=O)C[S-])OC(=O)C[S-] |
Key on ui other cas no. |
13468-00-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


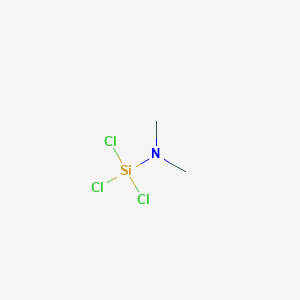
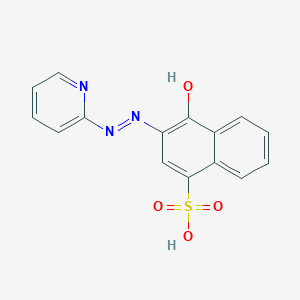
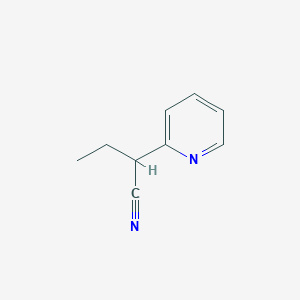
![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)
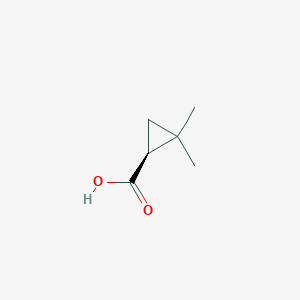
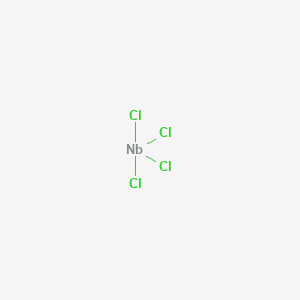
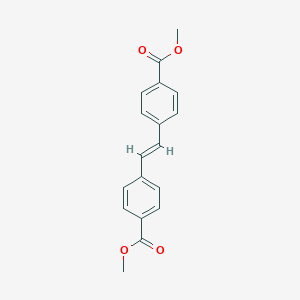
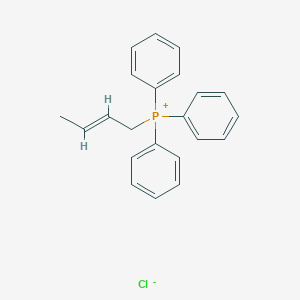
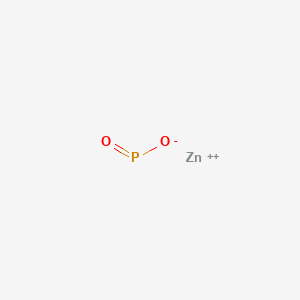
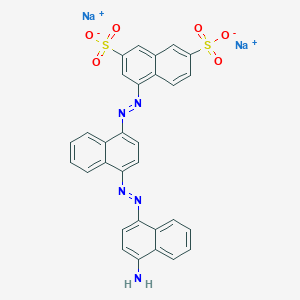
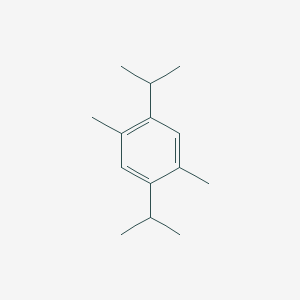
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)
